Cas no 151487-08-0 (5,10-Methano-5H-dibenzo[a,d]cycloheptene-1,3,6,8-tetrol,10,11-dihydro-11,12-bis(4-hydroxyphenyl)-, (5R,10S,11S,12R)-)
![5,10-Methano-5H-dibenzo[a,d]cycloheptene-1,3,6,8-tetrol,10,11-dihydro-11,12-bis(4-hydroxyphenyl)-, (5R,10S,11S,12R)- structure](https://it.kuujia.com/scimg/cas/151487-08-0x500.png)
151487-08-0 structure
Nome del prodotto:5,10-Methano-5H-dibenzo[a,d]cycloheptene-1,3,6,8-tetrol,10,11-dihydro-11,12-bis(4-hydroxyphenyl)-, (5R,10S,11S,12R)-
5,10-Methano-5H-dibenzo[a,d]cycloheptene-1,3,6,8-tetrol,10,11-dihydro-11,12-bis(4-hydroxyphenyl)-, (5R,10S,11S,12R)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5,10-Methano-5H-dibenzo[a,d]cycloheptene-1,3,6,8-tetrol,10,11-dihydro-11,12-bis(4-hydroxyphenyl)-, (5R,10S,11S,12R)-
- Ampelopsin F
- (+)-AmpelopsinF
- (5R,10S,11S,12R)-10,11-Dihydro-11,12-bis(4-hydroxyphenyl)-5,10-methano-5H-dibenzo[a,d]cycloheptene-1,3,6,8-tetrol
- 151487-08-0
- FS-7681
- AKOS040763494
- CS-0636005
- HY-N10766
- CHEMBL5285723
- (1R,8R,9S,16R)-8,16-bis(4-hydroxyphenyl)tetracyclo[7.6.1.0(2),?.0(1)?,(1)?]hexadeca-2(7),3,5,10(15),11,13-hexaene-4,6,12,14-tetrol
- (1R,8R,9S,16R)-8,16-bis(4-hydroxyphenyl)tetracyclo[7.6.1.02,7.010,15]hexadeca-2(7),3,5,10(15),11,13-hexaene-4,6,12,14-tetrol
-
- Inchi: InChI=1S/C28H22O6/c29-15-5-1-13(2-6-15)23-25-19(9-17(31)11-21(25)33)28-24(14-3-7-16(30)8-4-14)27(23)20-10-18(32)12-22(34)26(20)28/h1-12,23-24,27-34H/t23-,24?,27+,28-/m0/s1
- Chiave InChI: LJHNYAXAPRDORG-VVAYZPMTSA-N
- Sorrisi: C1=C(C=CC(=C1)O)[C@H]2C3=C(C=C(C=C3O)O)[C@H]4C(C5=CC=C(C=C5)O)[C@@H]2C6=C4C(=CC(=C6)O)O
Proprietà calcolate
- Massa esatta: 454.142
- Massa monoisotopica: 454.142
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 6
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 34
- Conta legami ruotabili: 2
- Complessità: 716
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.6
- Superficie polare topologica: 121A^2
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.507±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di fusione: 222-224 ºC
- Solubilità: Quasi insolubile (0,039 g/l) (25°C),
5,10-Methano-5H-dibenzo[a,d]cycloheptene-1,3,6,8-tetrol,10,11-dihydro-11,12-bis(4-hydroxyphenyl)-, (5R,10S,11S,12R)- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN6474-5 mg |
Ampelopsin F |
151487-08-0 | 98% | 5mg |
¥ 4,280 | 2023-07-11 | |
TargetMol Chemicals | TN6474-1 mL * 10 mM (in DMSO) |
Ampelopsin F |
151487-08-0 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4380 | 2023-09-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A57810-5mg |
Ampelopsin F |
151487-08-0 | ,HPLC≥95% | 5mg |
¥5622.0 | 2023-09-08 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6474-5 mg |
Ampelopsin F |
151487-08-0 | 5mg |
¥4340.00 | 2022-04-26 | ||
TargetMol Chemicals | TN6474-5mg |
Ampelopsin F |
151487-08-0 | 5mg |
¥ 7800 | 2024-07-20 | ||
ChemFaces | CFN92340-5mg |
Ampelopsin F |
151487-08-0 | >=98% | 5mg |
$413 | 2023-09-19 | |
ChemFaces | CFN92340-5mg |
Ampelopsin F |
151487-08-0 | >=98% | 5mg |
$413 | 2021-07-22 | |
A2B Chem LLC | AF03491-5mg |
Ampelopsin F |
151487-08-0 | 95% | 5mg |
$1620.00 | 2024-04-20 | |
TargetMol Chemicals | TN6474-1 ml * 10 mm |
Ampelopsin F |
151487-08-0 | 1 ml * 10 mm |
¥ 8250 | 2024-07-20 |
5,10-Methano-5H-dibenzo[a,d]cycloheptene-1,3,6,8-tetrol,10,11-dihydro-11,12-bis(4-hydroxyphenyl)-, (5R,10S,11S,12R)- Letteratura correlata
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
-
Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
151487-08-0 (5,10-Methano-5H-dibenzo[a,d]cycloheptene-1,3,6,8-tetrol,10,11-dihydro-11,12-bis(4-hydroxyphenyl)-, (5R,10S,11S,12R)-) Prodotti correlati
- 16144-91-5(tricyclo[6.2.1.02?]undeca-2(7),3,5-triene-3,6-diol)
- 223137-87-9(3,3'-Spirobiindane-4,4'-diol)
- 2228945-87-5(tert-butyl N-3-amino-2-(1,4-dimethyl-1H-pyrazol-5-yl)propylcarbamate)
- 2548981-66-2(2-methyl-4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine)
- 1795477-24-5(N-{[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl}-3-methoxy-2-methyl-2H-indazole-6-carboxamide)
- 2241141-29-5(1-(2-Methoxyphenyl)-2-methylpiperazine;dihydrochloride)
- 27916-67-2(2,3,4-Tribenzyloxybenzaldehyde)
- 117539-59-0(1-bromo-5-(trifluoromethyl)naphthalene)
- 2228374-77-2(O-2-(pentafluorophenyl)propylhydroxylamine)
- 1510798-00-1(2-(2-bromopropyl)-4-methoxy-1-nitrobenzene)
Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:151487-08-0)AmpelopsinF

Purezza:≥98%
Quantità:5mg/20mg/50mg
Prezzo ($):Inchiesta